![molecular formula C13H18O B14340243 2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene CAS No. 106968-18-7](/img/structure/B14340243.png)
2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene is an organic compound with the molecular formula C12H18O It is a derivative of benzene, where the benzene ring is substituted with three methyl groups and an ethenyloxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene typically involves the alkylation of 1,3,5-trimethylbenzene with an ethenyloxyethyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 1,3,5-trimethylbenzene, followed by the addition of the ethenyloxyethyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The ethenyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethenyloxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior and effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene: Unique due to the presence of both ethenyloxyethyl and trimethylbenzene groups.
1,3,5-Trimethylbenzene: Lacks the ethenyloxyethyl group, leading to different chemical properties and reactivity.
2-[1-(Ethenyloxy)ethyl]benzene: Similar structure but without the additional methyl groups on the benzene ring.
Uniqueness
This compound is unique due to the combination of its ethenyloxyethyl and trimethylbenzene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
106968-18-7 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
2-(1-ethenoxyethyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C13H18O/c1-6-14-12(5)13-10(3)7-9(2)8-11(13)4/h6-8,12H,1H2,2-5H3 |
Clé InChI |
WZTZPBWESSGJFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(C)OC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



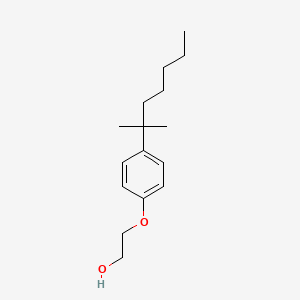
![3-{[2-(Acryloyloxy)propoxy]carbonyl}bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14340163.png)
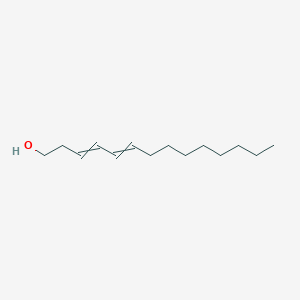
![Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane](/img/structure/B14340180.png)
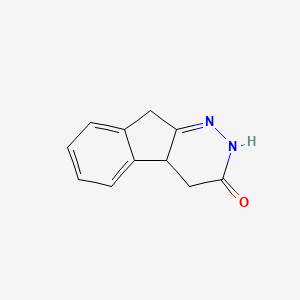
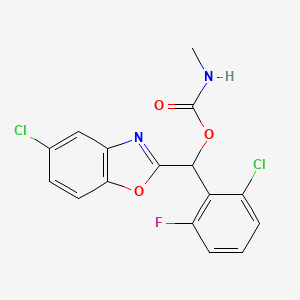
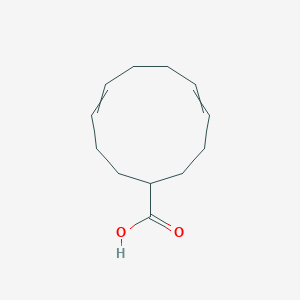

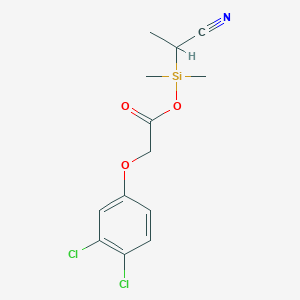
![2,2'-Methylenebis[5-(chloromethyl)thiophene]](/img/structure/B14340203.png)
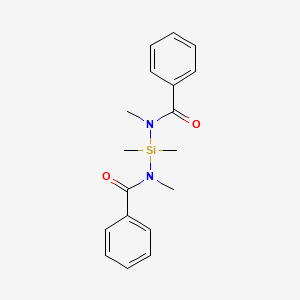
![3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14340228.png)
![2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14340230.png)
